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Compound of Interest

Compound Name: 4-amino-N-n-octylbenzamide

Cat. No.: B8407146

Get Quote

Executive Summary
This Application Note provides a comprehensive protocol for the structural validation of 4-
amino-N-n-octylbenzamide (CAS: N/A for specific isomer, generic class 4-amino-N-

alkylbenzamides). This molecule features a polar benzamide core coupled with a lipophilic octyl

chain, making it a critical intermediate in the synthesis of liquid crystals, surfactants, and

lipophilic pharmaceutical prodrugs.

This guide details the specific methodologies for Mass Spectrometry (MS), Infrared

Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), moving beyond basic data listing

to explain the causality of spectral features.[1][2]
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Property Description

IUPAC Name 4-amino-N-octylbenzamide

Molecular Formula C₁₅H₂₄N₂O

Molecular Weight 248.37 g/mol

Structure p-NH₂-C₆H₄-C(=O)-NH-(CH₂)₇-CH₃

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in Water, Chloroform.[3]

Analytical Workflow
The following directed graph illustrates the logical flow for complete structural elucidation,

ensuring no step is redundant.
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Figure 1: Integrated analytical workflow for benzamide derivatives.

Protocol 1: Mass Spectrometry (ESI-MS)[1]
Objective: Confirm molecular weight and analyze fragmentation to verify the amide linkage.

Method Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
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Solvent: Methanol:Water (50:[3]50) + 0.1% Formic Acid (to promote protonation).[3]

Flow Rate: 10 µL/min (Direct Infusion).

Expected Data & Interpretation
The molecule contains a basic amine and an amide, making it highly responsive to ESI(+).

m/z (Observed) Ion Identity Structural Interpretation

249.2 [M+H]⁺

Parent Ion. Protonation occurs

preferentially at the aniline

nitrogen or amide oxygen.[3]

271.2 [M+Na]⁺
Sodium adduct (common in

glass storage).[3]

120.0 [C₇H₆NO]⁺

Benzoyl Fragment. Cleavage

of the amide bond (C-N),

retaining the carbonyl on the

aromatic ring. Characteristic of

p-aminobenzoyl derivatives.

137.1 [C₈H₉N₂O]⁺

Amide Core. Loss of the octyl

chain (C₈H₁₇) via N-alkyl

cleavage.[3]

Technical Insight: If the peak at 120 is absent, increase the cone voltage (fragmentation

energy). This fragment is the "fingerprint" for the p-aminobenzamide core, confirming the

headgroup structure regardless of the alkyl chain length.

Protocol 2: Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups (Primary Amine, Secondary Amide, Alkyl Chain).

Method Parameters
Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.
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Resolution: 4 cm⁻¹.[3]

Scans: 16-32 scans.

Spectral Analysis Table
Wavenumber (cm⁻¹) Vibration Mode Assignment & Causality

3350 - 3450 N-H Stretch (Doublet)

Primary Amine (-NH₂). The

doublet arises from symmetric

and asymmetric stretching of

the aniline NH₂.

3280 - 3300 N-H Stretch (Singlet)

Secondary Amide (-CONH-).

Often overlaps with the amine

bands but appears as a

sharper shoulder.[3]

2850 - 2960 C-H Stretch

Octyl Chain. Strong bands

corresponding to -CH₂-

(asymmetric/symmetric) and

terminal -CH₃.

1630 - 1650 C=O[3] Stretch

Amide I Band. Lower

frequency than esters due to

resonance donation from the

Nitrogen lone pair.

1510 - 1550 N-H Bend / C-N Stretch

Amide II Band. Characteristic

of secondary amides; confirms

the N-alkyl substitution.

820 - 840 C-H Out-of-Plane

Para-Substitution. Strong band

indicating 1,4-disubstitution on

the benzene ring.[3]

Self-Validating Check: If the Amide I band appears >1680 cm⁻¹, suspect hydrolysis to the

carboxylic acid or lack of hydrogen bonding (dilute solution).[3] In solid state (ATR),

intermolecular H-bonding should keep it below 1660 cm⁻¹.[3]
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Protocol 3: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural mapping. Solvent Choice:DMSO-d6 is recommended over

CDCl₃.[3]

Reasoning: Benzamides can aggregate in CDCl₃, causing line broadening. DMSO-d6

disrupts these aggregates and slows proton exchange, allowing observation of the Amide

NH and Aniline NH₂ protons.[3]

¹H NMR (400 MHz, DMSO-d6)
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Shift (δ ppm) Multiplicity Integral Assignment Explanation

7.95 Triplet (t) 1H Amide NH

Coupled to the

adjacent N-CH₂

methylene.[3]

Disappears on

D₂O shake.

7.60
Doublet (d, J=8.5

Hz)
2H

Ar-H (ortho to

C=O)

Deshielded by

the electron-

withdrawing

carbonyl group.

[3] Part of AA'BB'

system.[3]

6.55
Doublet (d, J=8.5

Hz)
2H

Ar-H (ortho to

NH₂)

Shielded by the

electron-donating

amino group.[3]

5.50 Broad Singlet (s) 2H Aniline -NH₂

Broad due to

quadrupole

relaxation/excha

nge.[3] Chemical

shift is

concentration/te

mperature

dependent.[3]

3.18 Quartet/Multiplet 2H N-CH₂

The methylene

directly attached

to the amide

nitrogen.[3]

1.45 Multiplet 2H N-CH₂-CH₂
Beta-methylene

protons.[3]

1.25 Broad Multiplet 10H Bulk Chain

Remaining

methylenes of

the octyl chain.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H%2C14H2%2C(H%2C15%2C16)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H%2C14H2%2C(H%2C15%2C16)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H%2C14H2%2C(H%2C15%2C16)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H%2C14H2%2C(H%2C15%2C16)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H%2C14H2%2C(H%2C15%2C16)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H%2C14H2%2C(H%2C15%2C16)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H%2C14H2%2C(H%2C15%2C16)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H%2C14H2%2C(H%2C15%2C16)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8407146?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


0.85 Triplet (t) 3H Terminal -CH₃

Classic triplet for

terminal methyl

group.[3]

¹³C NMR (100 MHz, DMSO-d6)
Carbonyl (C=O): ~166 ppm.[3][4]

Aromatic C-NH₂ (Ipso): ~151 ppm (Deshielded by N).[3]

Aromatic C-H (Ortho to C=O): ~129 ppm.[3]

Aromatic C-C=O[3][5] (Ipso): ~121 ppm.[3]

Aromatic C-H (Ortho to NH₂): ~112 ppm.[3]

Aliphatic N-CH₂: ~39 ppm (Often obscured by DMSO solvent peak ~39.5 ppm; check

HSQC).[3]

Aliphatic Chain: Cluster at 31, 29, 28, 26, 22 ppm.

Terminal CH₃: ~14 ppm.[3]

Quality Control & Troubleshooting
Purity Assessment Formula
Using ¹H NMR, calculate purity if residual solvent or starting material (e.g., Octylamine) is

present.

[3]

Critical Impurity:Octylamine.[3] Look for a triplet at ~2.5 ppm (N-CH2 of free amine) which

differs from the amide N-CH2 at 3.18 ppm.[3]

Critical Impurity:p-Aminobenzoic Acid.[3] Look for a broad OH stretch in IR (>3000 broad)

and absence of alkyl peaks.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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